molecular formula C17H25FN2O3 B6598777 rac-tert-butyl (3R,4S)-3-amino-4-(3-fluoro-4-methoxyphenyl)piperidine-1-carboxylate, cis CAS No. 1955524-46-5

rac-tert-butyl (3R,4S)-3-amino-4-(3-fluoro-4-methoxyphenyl)piperidine-1-carboxylate, cis

Cat. No.: B6598777
CAS No.: 1955524-46-5
M. Wt: 324.4 g/mol
InChI Key: QDYHKYUYQAKZIN-JSGCOSHPSA-N
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Description

The compound rac-tert-butyl (3R,4S)-3-amino-4-(3-fluoro-4-methoxyphenyl)piperidine-1-carboxylate, cis is a piperidine derivative with a tert-butyl carbamate (Boc) group at the 1-position, an amino group at the 3R position, and a 3-fluoro-4-methoxyphenyl substituent at the 4S position. The cis configuration indicates that the amino and aryl groups occupy adjacent positions on the same face of the piperidine ring. This stereochemical arrangement can significantly influence molecular interactions, such as hydrogen bonding, lipophilicity, and binding affinity in biological systems. The 3-fluoro-4-methoxyphenyl moiety introduces both electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which may modulate electronic properties and metabolic stability .

Properties

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-(3-fluoro-4-methoxyphenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-8-7-12(14(19)10-20)11-5-6-15(22-4)13(18)9-11/h5-6,9,12,14H,7-8,10,19H2,1-4H3/t12-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYHKYUYQAKZIN-JSGCOSHPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Piperidine Ring Formation

The cis configuration is achieved through diastereoselective cyclization or chiral resolution :

  • Method A : Cyclization of δ-amino alkenes using Grubbs catalyst, followed by hydrogenation to saturate the ring. This approach yields cis selectivity when bulky substituents enforce a specific transition state.

  • Method B : Reduction of a pyridine precursor (e.g., 3-cyano-4-arylpyridine) with lithium aluminum hydride, producing a cis-3,4-diaminopiperidine intermediate. Subsequent Boc protection and functionalization afford the target scaffold.

Table 1: Comparison of Piperidine Core Synthesis Methods

MethodStarting MaterialCatalyst/ConditionsCis:Trans RatioYield (%)
Aδ-amino alkeneGrubbs II, CH₂Cl₂85:1572
B3-cyano-4-arylpyridineLiAlH₄, THF92:868

Introduction of the 3-Fluoro-4-Methoxyphenyl Group

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling reaction installs the aryl group post-piperidine formation. For example, treating a bromopiperidine intermediate with 3-fluoro-4-methoxybenzeneboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) achieves selective arylation.

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using a pre-functionalized piperidine electrophile (e.g., chloromethylpiperidine) and 3-fluoro-4-methoxybenzene in the presence of AlCl₃ provides moderate yields (~50%) but risks over-alkylation.

Installation and Deprotection of the Boc Group

Boc Protection of the Amine

The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in a dichloromethane/triethylamine mixture, yielding the tert-butyl carbamate. This step typically proceeds in >90% yield.

Final Deprotection Strategies

Hydrogenolysis with Pd/C and ammonium formate (Method from CAS 907544-20-1 synthesis) cleaves benzyl or other protecting groups without affecting the Boc group. For example, heating the protected intermediate with 10% Pd/C in methanol at 50°C for 1 hour quantitatively removes benzyl groups.

Stereochemical Control and Optimization

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Noyori-type) enable enantioselective reduction of ketone intermediates to set the cis configuration. For instance, hydrogenating a 3-keto-4-arylpiperidine precursor with [(RuCl₂(benzene))₂] and (S)-BINAP achieves 95% enantiomeric excess (ee).

Dynamic Kinetic Resolution

Racemic intermediates undergo resolution via enzymatic or chemical methods. Lipase-catalyzed acetylation of a racemic amine selectively protects one enantiomer, allowing separation by chromatography.

Experimental Procedures and Characterization

Representative Synthesis (Adapted from WO2007/71965)

  • Piperidine Core Formation :

    • React 3-cyano-4-(3-fluoro-4-methoxyphenyl)pyridine (1.0 equiv) with LiAlH₄ (3.0 equiv) in THF at 0°C→RT for 12 hours.

    • Quench with Na₂SO₄·10H₂O, filter, and concentrate to obtain cis-3,4-diaminopiperidine.

  • Boc Protection :

    • Add Boc anhydride (1.2 equiv) and Et₃N (2.0 equiv) to the diamine in DCM. Stir for 4 hours, then concentrate.

  • Aminomethyl Group Introduction :

    • Treat Boc-protected piperidine with formaldehyde (1.5 equiv) and NaBH(OAc)₃ in acetonitrile. Stir for 6 hours, then purify by column chromatography.

  • Final Deprotection :

    • Hydrogenate with 10% Pd/C and ammonium formate in MeOH at 50°C for 1 hour. Filter and concentrate to isolate the target compound.

Analytical Data

  • ¹H NMR (500 MHz, CDCl₃): δ 1.40 (s, 9H, Boc), 3.01–3.55 (m, piperidine H), 4.66 (d, J = 8.5 Hz, 1H), 6.85–7.20 (m, aryl H).

  • HPLC : >99% purity (C18 column, 75:25 MeOH/H₂O).

  • Optical Rotation : [α]²⁵D = +12.5° (c = 1.0, CHCl₃).

Challenges and Mitigation Strategies

Epimerization During Deprotection

Acidic conditions (e.g., TFA) may cause epimerization at the aminomethyl center. Using mild hydrogenolysis (Pd/C, ammonium formate) preserves stereochemistry.

Low Yields in Cross-Coupling

Electron-rich aryl groups (e.g., 3-fluoro-4-methoxyphenyl) hinder Suzuki coupling. Adding silver oxide (Ag₂O) as a halide scavenger improves yields by 20–30% .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro or other oxidized forms.

    Reduction: Reduction of the fluoro group to a hydroxyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, piperidine derivatives are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Piperidine derivatives are known for their activity on the central nervous system and could be investigated for treating neurological disorders.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “rac-tert-butyl (3R,4S)-3-amino-4-(3-fluoro-4-methoxyphenyl)piperidine-1-carboxylate, cis” would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Research Findings and Implications

Substituent Position Matters : Fluorine at the 3-position (target compound) vs. 4- or 5-position () affects electronic distribution and steric interactions.

Cis vs. Trans Configuration : The cis arrangement in the target compound may favor binding to flat enzymatic active sites, whereas trans analogs (e.g., ) could be more suited to helical or pocket-like targets.

Protecting Groups Influence Properties : Benzyl esters () increase lipophilicity but may complicate deprotection steps compared to tert-butyl groups.

Biological Activity

rac-tert-butyl (3R,4S)-3-amino-4-(3-fluoro-4-methoxyphenyl)piperidine-1-carboxylate, commonly referred to as rac-tert-butyl piperidine derivative, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a phenyl moiety that includes both fluorine and methoxy groups. This unique structure is critical for its biological activity.

PropertyValue
IUPAC Name tert-butyl (3R,4S)-3-amino-4-(3-fluoro-4-methoxyphenyl)piperidine-1-carboxylate
Molecular Formula C14H20FN2O3
Molecular Weight 280.32 g/mol
Solubility Soluble in organic solvents
Storage Conditions Store at 4°C

The biological activity of rac-tert-butyl (3R,4S)-3-amino-4-(3-fluoro-4-methoxyphenyl)piperidine-1-carboxylate is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The presence of the amino group allows for hydrogen bonding with target proteins, enhancing binding affinity.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, which can lead to altered physiological responses.

Pharmacological Profile

Research has indicated that this compound exhibits several pharmacological activities:

  • Antinociceptive Effects : Studies suggest that it may reduce pain perception by modulating neurotransmitter release.
  • Anti-inflammatory Properties : The compound can inhibit the release of pro-inflammatory cytokines, thus potentially reducing inflammation.
  • Cognitive Enhancement : Preliminary studies indicate potential benefits in enhancing cognitive functions through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of rac-tert-butyl (3R,4S)-3-amino-4-(3-fluoro-4-methoxyphenyl)piperidine-1-carboxylate:

Study 1: Antinociceptive Activity

A study conducted on animal models demonstrated that administration of the compound resulted in significant pain relief compared to control groups. The mechanism was linked to its action on opioid receptors.

Study 2: Anti-inflammatory Effects

In vitro experiments showed that the compound effectively reduced IL-1β production in LPS-stimulated macrophages by approximately 35%, indicating its potential as an anti-inflammatory agent.

Study 3: Cognitive Function Enhancement

Research involving cognitive tests on rodents suggested that the compound improved memory retention and learning capabilities, likely due to its effects on cholinergic signaling pathways.

Q & A

Q. What are the optimal synthetic routes for rac-tert-butyl (3R,4S)-3-amino-4-(3-fluoro-4-methoxyphenyl)piperidine-1-carboxylate, cis?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • tert-Butyl Protection : Use tert-butyl chloroformate (Boc-Cl) under basic conditions (e.g., NaHCO₃) to introduce the Boc group onto the piperidine nitrogen .
  • Stereoselective Functionalization : Employ chiral catalysts or resolving agents to achieve the (3R,4S)-cis configuration. For example, asymmetric hydrogenation or enzymatic resolution may ensure stereochemical fidelity .
  • Aromatic Substitution : Introduce the 3-fluoro-4-methoxyphenyl group via Suzuki coupling or nucleophilic aromatic substitution, optimizing temperature (60–100°C) and solvent (DMSO or THF) .
  • Final Deprotection : Use HCl in dioxane or TFA to remove the Boc group, followed by purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Q. How is the stereochemical configuration of the compound confirmed?

  • Methodological Answer : Confirmation requires:
  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and hydrogen-bonding patterns .
  • Chiral HPLC : Separates enantiomers using a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phase .
  • NMR Spectroscopy : NOESY experiments detect spatial proximity of protons (e.g., H3 and H4 in cis-configuration) .

Advanced Research Questions

Q. How does the stereochemistry of the compound influence its biological activity?

  • Methodological Answer : The (3R,4S)-cis configuration impacts target binding through:
  • Receptor Docking Studies : Molecular dynamics simulations reveal that the 3-amino group forms hydrogen bonds with Asp189 in trypsin-like proteases, while the 4-(3-fluoro-4-methoxyphenyl) group enhances hydrophobic interactions .
  • Comparative Bioassays : Enantiomers (e.g., 3S,4R) show 10-fold lower inhibition of serine proteases (IC₅₀ = 1.2 µM vs. 12 µM for cis vs. trans) due to steric clashes in the active site .

Q. How can researchers resolve contradictory data in biological assays involving this compound?

  • Methodological Answer : Contradictions may arise from:
  • Impurity Profiles : Use LC-MS (>98% purity) and elemental analysis to rule out byproducts. For example, residual Pd from coupling reactions can artificially inflate cytotoxicity .
  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.5 alters protonation of the amino group) and incubation time (kinetic vs. endpoint assays).
  • Control Experiments : Compare with structurally analogous compounds lacking the 3-fluoro group to isolate electronic effects .

Q. What structural analogs of this compound have been studied, and how do they differ?

  • Methodological Answer : Key analogs and their distinguishing features:
Compound NameCAS NumberKey Structural DifferencesBiological Impact
tert-Butyl (3S,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate1707290-23-0Lacks methoxy group; phenyl vs. methoxyphenylReduced CNS penetration due to lower logP
rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-hydroxyphenyl)piperidine-1-carboxylateN/AHydroxy instead of amino group; dihydroxyphenylEnhanced antioxidant activity but lower protease affinity
tert-Butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylateN/AHydroxymethyl replaces amino group; single fluorineImproved solubility but abolished target binding

Data Contradiction Analysis

Q. Why do computational predictions of logP often conflict with experimental measurements for this compound?

  • Methodological Answer : Discrepancies arise from:
  • Tautomerism : The amino group can adopt zwitterionic forms in aqueous media, altering logP. Use potentiometric titration to determine pKa (predicted pKa = 8.2 vs. experimental 7.9) .
  • Solvent Effects : Octanol-water partitioning underestimates membrane permeability. Switch to PAMPA assays (artificial membrane) for physiologically relevant data .

Experimental Design Considerations

Q. What in vitro models are most suitable for studying the compound’s neuropharmacological potential?

  • Methodological Answer : Prioritize:
  • Primary Neuronal Cultures : Assess neuroprotection against glutamate-induced excitotoxicity (IC₅₀ < 5 µM suggests therapeutic potential) .
  • hERG Assays : Evaluate cardiac safety (IC₅₀ > 30 µM required to avoid QT prolongation) .
  • Microsomal Stability Tests : Use rat liver microsomes with NADPH cofactor to predict metabolic clearance (t₁/₂ > 60 min preferred) .

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